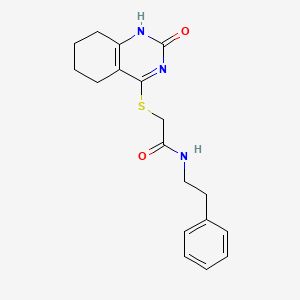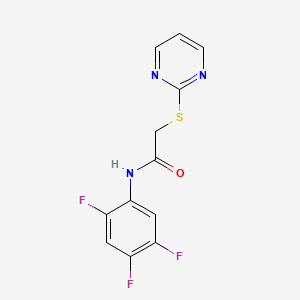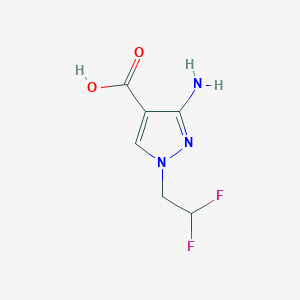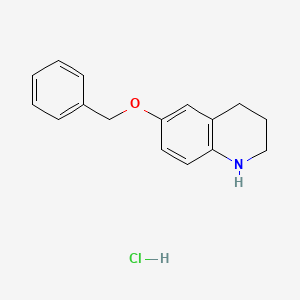
2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Potential and Chemical Properties
The compound 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenethylacetamide, due to its structural complexity, may share pharmacological potentials similar to those observed in various heterocyclic compounds. Heterocyclic compounds, including tetrahydroisoquinolines and oxazolines, have been extensively studied for their wide range of therapeutic activities. These studies provide insights into the possible applications of complex heterocyclic compounds in medicinal chemistry, including anticancer, antimicrobial, and neuroprotective effects.
Tetrahydroisoquinolines, for instance, are recognized for their therapeutic activities in cancer and central nervous system disorders. These compounds have been synthesized for various pharmacological activities, demonstrating significant success in drug discovery, particularly in the area of cancer and CNS therapies (Singh & Shah, 2017). Similarly, oxazoline-containing ligands have been widely applied in asymmetric catalysis, showcasing their versatility and success in the synthesis of enantioselective compounds, which is crucial for developing pharmacologically active molecules (Hargaden & Guiry, 2009).
Antioxidant Activity
Antioxidants play a vital role in mitigating oxidative stress, a contributing factor to numerous chronic diseases. The methodologies for determining antioxidant activity, such as ORAC, HORAC, and DPPH assays, highlight the importance of understanding and evaluating the antioxidant potential of compounds (Munteanu & Apetrei, 2021). These methods provide a framework for assessing the antioxidant capacity of new compounds, including complex heterocyclic molecules that might exhibit potent antioxidant properties.
Polymeric Drug Conjugates
The exploration of biocompatible polymers for therapeutic applications signifies the potential of using complex molecules in drug conjugation. Poly(2-oxazoline)s, for example, have shown to outperform traditional PEG in many aspects, including synthetic versatility and structural modularity, suggesting their application in constructing therapeutic polymer-protein conjugates (Sedláček, Rosa, & Hoogenboom, 2019).
Antiviral Applications
The development of antiviral drugs remains a critical area of research, especially with the emergence of new viral pathogens. New anti-HSV drugs, including 4-oxo-dihydroquinolines, demonstrate the potential of heterocyclic compounds in developing novel antiviral therapies (Zhang Yi-zh, 2006).
Properties
IUPAC Name |
2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-16(19-11-10-13-6-2-1-3-7-13)12-24-17-14-8-4-5-9-15(14)20-18(23)21-17/h1-3,6-7H,4-5,8-12H2,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZFFHYLEVMOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Fluorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2811063.png)








![3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2811074.png)
![6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2811080.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2811081.png)
![2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2811083.png)
![1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2811085.png)
